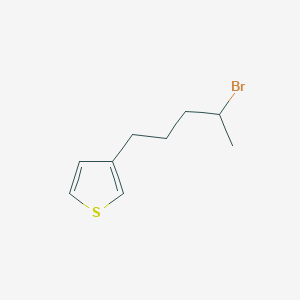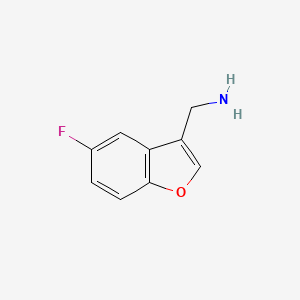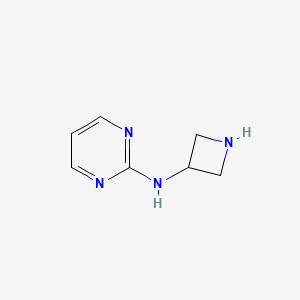
N-(azetidin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)pyrimidin-2-amine: is a heterocyclic compound that features both azetidine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the coupling of an amine with a halogenated pyrimidine using a palladium catalyst.
Nucleophilic Substitution: Another route involves the nucleophilic substitution of a halogenated pyrimidine with azetidine under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(azetidin-3-yl)pyrimidin-2-amine can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Hydrogenated derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(azetidin-3-yl)pyrimidin-2-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic systems .
Biology and Medicine: This compound has shown potential as a partial agonist for histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. This makes it a promising candidate for the development of drugs targeting neurological disorders .
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various therapeutic agents .
Mechanism of Action
N-(azetidin-3-yl)pyrimidin-2-amine exerts its effects primarily through its interaction with histamine H3 receptors. As a partial agonist, it binds to these receptors and modulates the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This modulation affects various physiological processes, including sleep-wake regulation, cognition, and food intake .
Comparison with Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is also a partial agonist for histamine H3 receptors and shares a similar structure with N-(azetidin-3-yl)pyrimidin-2-amine.
N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine: This compound is used in various biological applications and has a similar pyrimidine core.
Uniqueness: this compound is unique due to its specific combination of azetidine and pyrimidine moieties, which confer distinct pharmacological properties, particularly its partial agonist activity at histamine H3 receptors .
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(azetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2,(H,9,10,11) |
InChI Key |
GBPZECRPLNUWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


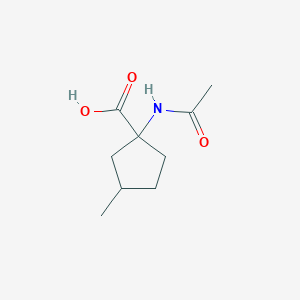
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
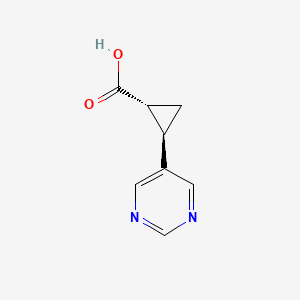
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)

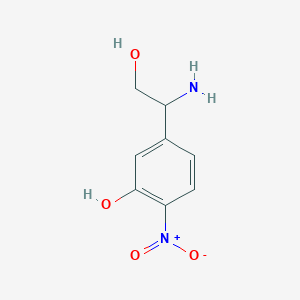
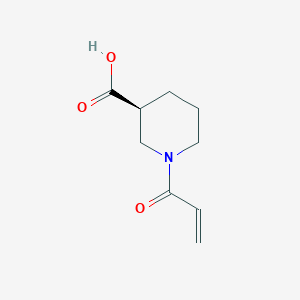
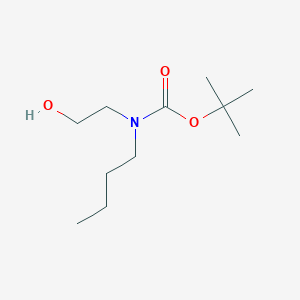
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
